N-Octadecanoyl-D-valine
CAS No.: 14379-33-0
Cat. No.: VC0187135
Molecular Formula: C23H45NO3
Molecular Weight: 383.617
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14379-33-0 |
|---|---|
| Molecular Formula | C23H45NO3 |
| Molecular Weight | 383.617 |
| IUPAC Name | (2R)-3-methyl-2-(octadecanoylamino)butanoic acid |
| Standard InChI | InChI=1S/C23H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h20,22H,4-19H2,1-3H3,(H,24,25)(H,26,27)/t22-/m1/s1 |
| Standard InChI Key | SIPMISGYHBUSIB-JOCHJYFZSA-N |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
N-Octadecanoyl-D-valine is an acylated amino acid with the following fundamental chemical properties:
| Property | Value |
|---|---|
| CAS Number | 14379-33-0 |
| Molecular Formula | C23H45NO3 |
| Molecular Weight | 383.617 g/mol |
| IUPAC Name | (2R)-3-methyl-2-(octadecanoylamino)butanoic acid |
| SMILES Notation | CCCCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O |
The compound features a long hydrocarbon chain linked to the amino group of D-valine through an amide bond. This creates a molecule with distinct hydrophilic and hydrophobic regions, giving it amphiphilic characteristics that are critical to its biological and physicochemical properties.
Structural Features and Conformational Analysis
The structure of N-Octadecanoyl-D-valine encompasses several key elements that contribute to its unique properties:
-
An amino acid component (D-valine) with its characteristic branched side chain (isopropyl group)
-
A carboxylic acid group that can participate in hydrogen bonding and ionic interactions
-
An amide bond linking the amino group to the fatty acid chain
-
A long, saturated hydrocarbon chain (octadecanoyl/stearoyl group) with 18 carbon atoms
The D-configuration of the valine component is particularly noteworthy, as this stereochemistry is less common in natural systems compared to L-amino acids. This stereochemical arrangement affects how the molecule interacts with biological systems and potentially confers resistance to enzymatic degradation.
Physical and Chemical Properties
Solubility Characteristics
The amphiphilic nature of N-Octadecanoyl-D-valine gives it distinctive solubility properties. The compound exhibits limited water solubility due to the predominance of the hydrophobic octadecanoyl chain, while maintaining some interaction with aqueous environments through its carboxylic acid group. This dual nature enables the compound to interact with biological membranes and potentially form micellar structures in aqueous solutions.
The presence of the carboxylic acid group allows for pH-dependent solubility, with increased water solubility at higher pH values where the carboxyl group is deprotonated. In organic solvents, particularly those of medium polarity such as alcohols and chloroform, N-Octadecanoyl-D-valine would be expected to demonstrate good solubility.
Spectroscopic Properties
From a spectroscopic perspective, N-Octadecanoyl-D-valine would display characteristic infrared absorption bands associated with:
-
Carboxylic acid C=O stretching (approximately 1700-1725 cm⁻¹)
-
Amide C=O stretching (approximately 1630-1690 cm⁻¹)
-
N-H stretching (approximately 3300-3500 cm⁻¹)
-
C-H stretching from the aliphatic chain (approximately 2850-2950 cm⁻¹)
In NMR spectroscopy, the compound would show distinctive signals for the isopropyl methyl groups of the valine moiety, the α-hydrogen adjacent to the amide bond, and the methylene groups of the octadecanoyl chain.
Synthesis Methodologies
Chemical Synthesis Routes
The synthesis of N-Octadecanoyl-D-valine typically involves the acylation of D-valine with an activated derivative of octadecanoic acid. Common synthetic approaches include:
-
Reaction of D-valine with octadecanoyl chloride (stearoyl chloride) in the presence of a base to neutralize the HCl generated during the reaction
-
Coupling of D-valine with octadecanoic acid using peptide coupling reagents such as carbodiimides (e.g., DCC, EDC) or HATU
-
Enzymatic acylation using lipases as biocatalysts under mild conditions
Each synthetic route offers advantages and disadvantages in terms of yield, purity, and environmental impact. The choice of method often depends on the scale of synthesis and specific requirements for the final product.
Purification Techniques
After synthesis, N-Octadecanoyl-D-valine typically requires purification to remove unreacted starting materials and by-products. Common purification methods include:
-
Recrystallization from appropriate solvent systems (e.g., ethanol/water mixtures)
-
Column chromatography using silica gel with suitable mobile phases
-
Preparative HPLC for higher purity requirements
The purification strategy must account for the amphiphilic nature of the compound, which can influence its behavior during chromatographic separations and crystallization processes.
Biological Significance and Applications
Membrane Interactions
One of the most significant properties of N-Octadecanoyl-D-valine is its ability to interact with biological membranes. The long hydrophobic chain can insert into lipid bilayers, while the amino acid moiety remains at the interface or in the aqueous phase. This property makes it potentially useful for:
-
Studying membrane dynamics and lipid-protein interactions
-
Developing membrane-targeting drug delivery systems
-
Investigating the effects of acylated amino acids on membrane fluidity and permeability
The D-configuration of the valine component may confer unique interaction patterns with membrane components compared to L-amino acid derivatives.
Pharmaceutical and Biochemical Applications
N-Octadecanoyl-D-valine has several potential applications in pharmaceutical and biochemical research:
-
As a permeation enhancer for oral delivery of peptides and proteins, potentially increasing the absorption of therapeutic macromolecules across biological membranes
-
As a component in drug delivery systems, particularly for hydrophobic drugs
-
As a model compound for studying the properties of acylated amino acids
-
As a surfactant or emulsifier in pharmaceutical formulations
The compound's unique structural features, combining a hydrophilic amino acid with a hydrophobic chain, make it valuable for applications requiring amphiphilic properties.
Structure-Activity Relationships
Influence of Structural Components
The biological and physicochemical properties of N-Octadecanoyl-D-valine are influenced by several structural features:
Understanding these structure-activity relationships is crucial for predicting the behavior of N-Octadecanoyl-D-valine in various biological and chemical contexts.
Comparative Analysis with Related Compounds
N-Octadecanoyl-D-valine belongs to a broader class of N-acylated amino acids. Comparisons with related compounds provide valuable insights into structure-activity relationships:
These structural variations can be systematically explored to develop compounds with optimized properties for specific applications.
Analytical Methodologies
Identification and Characterization Techniques
Several analytical techniques are valuable for the identification and characterization of N-Octadecanoyl-D-valine:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, particularly about the amino acid component and the attachment of the fatty acid chain.
-
Mass Spectrometry (MS): Offers precise molecular weight determination and can be used to confirm the structure through fragmentation patterns.
-
Infrared (IR) Spectroscopy: Reveals characteristic functional group absorptions, particularly the amide and carboxylic acid moieties.
-
X-ray Crystallography: Provides detailed three-dimensional structural information if suitable crystals can be obtained.
These complementary techniques provide a comprehensive characterization of N-Octadecanoyl-D-valine's structure and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume